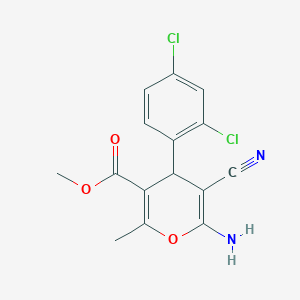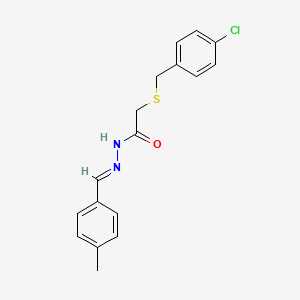![molecular formula C20H14N4O5 B11550311 4-nitro-2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11550311.png)
4-nitro-2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-NITRO-2-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound that features a nitro group, a pyridine ring, and a benzoate ester
Preparation Methods
The synthesis of 4-NITRO-2-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific steps and conditions for synthesizing this compound can vary, but generally include the following:
Formation of the pyridine ring: This can be achieved through various cyclization reactions.
Introduction of the nitro group: This is typically done via nitration reactions using nitric acid.
Coupling reactions: The final step often involves coupling the pyridine derivative with a benzoate ester using a palladium catalyst.
Chemical Reactions Analysis
4-NITRO-2-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-NITRO-2-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique electrochemical and photophysical properties . These interactions are crucial for its applications in materials science and medicinal chemistry.
Comparison with Similar Compounds
4-NITRO-2-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE can be compared with other similar compounds, such as:
Ruthenium(II)-2,2′-bipyridine/1,10-phenanthroline complexes: These complexes also feature pyridine rings and are studied for their electrochemical properties.
Pyrrolidine derivatives: These compounds are used in drug discovery and have similar biological activities. The uniqueness of 4-NITRO-2-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C20H14N4O5 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
[4-nitro-2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C20H14N4O5/c25-19(15-7-4-10-21-12-15)23-22-13-16-11-17(24(27)28)8-9-18(16)29-20(26)14-5-2-1-3-6-14/h1-13H,(H,23,25)/b22-13+ |
InChI Key |
IOJIGHQDFUVJLD-LPYMAVHISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11550232.png)
![6-[(2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11550233.png)

![3-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11550247.png)

![2-octadecyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11550256.png)
![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11550261.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11550266.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]pyrrolidine-2-carbohydrazide (non-preferred name)](/img/structure/B11550271.png)
![3-[(E)-{[2-(Naphthalen-1-YL)acetamido]imino}methyl]phenyl 4-nitrobenzoate](/img/structure/B11550278.png)
![4-Chloro-N-({N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11550288.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11550304.png)
![4-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11550305.png)
![2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol](/img/structure/B11550319.png)
